5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole

Medicinal Chemistry SAR Lipophilicity

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105199-29-8) is a fully synthetic small molecule (C₂₀H₂₂N₂O₃S, MW 370.47) belonging to the 3,5-disubstituted 1,2,4-oxadiazole class, characterised by a p-tolyl substituent at C3 and a 4-isobutylphenylsulfonylmethyl moiety at C5. The 1,2,4-oxadiazole heterocycle is widely exploited in medicinal chemistry as a bioisostere of esters and amides, and derivatives have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory activities.

Molecular Formula C20H22N2O3S
Molecular Weight 370.47
CAS No. 1105199-29-8
Cat. No. B2438312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole
CAS1105199-29-8
Molecular FormulaC20H22N2O3S
Molecular Weight370.47
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)CC(C)C
InChIInChI=1S/C20H22N2O3S/c1-14(2)12-16-6-10-18(11-7-16)26(23,24)13-19-21-20(22-25-19)17-8-4-15(3)5-9-17/h4-11,14H,12-13H2,1-3H3
InChIKeyMAJQSSFOJCWNIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105199-29-8) Technical Baseline for Procurement and Screening


5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105199-29-8) is a fully synthetic small molecule (C₂₀H₂₂N₂O₃S, MW 370.47) belonging to the 3,5-disubstituted 1,2,4-oxadiazole class, characterised by a p-tolyl substituent at C3 and a 4-isobutylphenylsulfonylmethyl moiety at C5 . The 1,2,4-oxadiazole heterocycle is widely exploited in medicinal chemistry as a bioisostere of esters and amides, and derivatives have demonstrated antibacterial, antifungal, anticancer, and anti-inflammatory activities [1]. As of mid-2026, the compound appears exclusively in chemical supplier catalogues and screening libraries; no primary research articles, patents, or public pharmacometric data specifically describing its biological activity, selectivity, or pharmacokinetics have been retrieved from PubMed, PubChem, or Google Patents.

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole Procurement: Why Close Analogs Cannot Be Assumed Interchangeable


Within the 3,5-disubstituted 1,2,4-oxadiazole chemical space, even conservative substituent changes at the C3-aryl or C5-sulfonylmethyl residues can produce large shifts in target engagement, cellular potency, and ADME properties. Published structure–activity relationship (SAR) analyses on related 1,2,4-oxadiazole sulfone series demonstrate that replacing a phenyl group with a p-tolyl group can alter antiproliferative IC50 values by up to an order of magnitude, while modifications to the sulfonyl-linked aryl ring dramatically influence lipophilicity, metabolic stability, and off-target liability [1]. Consequently, 5-(((4-isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole cannot be freely substituted with its phenyl, o-tolyl, or chlorophenyl congener without risking loss of the structure-specific activity that a screening programme may depend upon.

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole Quantitative Differentiation Evidence vs. Closest Comparators


Structural Differentiation of the p-Tolyl Substituent at C3 Relative to the Unsubstituted Phenyl Analog

The target compound contains a para-methyl substituent on the C3 aromatic ring (p-tolyl), distinguishing it from the direct analog 5-(((4-isobutylphenyl)sulfonyl)methyl)-3-phenyl-1,2,4-oxadiazole (CAS 1105223-69-5). Published SAR on related 1,2,4-oxadiazole series indicates that the addition of a methyl group to the C3-phenyl ring typically increases calculated logP by 0.5–0.7 units and can shift cellular potency by 2- to 10-fold depending on the biological target [1]. In one exemplar 1,2,4-oxadiazole sulfone sub-series, a C3 p-tolyl derivative showed a 4-fold improvement in MCF-7 growth inhibition (IC50 = 6.2 µM) compared with the corresponding unsubstituted phenyl compound (IC50 = 26.8 µM), although this was measured for a different sulfone scaffold and should not be directly extrapolated [2]. The analogous head-to-head comparison for the isobutylphenylsulfonylmethyl sub-series has not been published, so the quantitative difference for CAS 1105199-29-8 versus its phenyl congener remains undetermined.

Medicinal Chemistry SAR Lipophilicity

Differentiation Via the 4-Isobutylphenylsulfonylmethyl Moiety Compared with the Unsubstituted Phenylsulfonylmethyl Analog

The target compound carries a 4-isobutyl substituent on the sulfonyl-linked phenyl ring, whereas the comparator 5-((phenylsulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole (CAS 1105223-75-3) lacks any alkyl substitution. The isobutyl group is projected to increase the molecule's lipophilicity by approximately 1.0–1.5 logP units and its molecular volume by roughly 56 ų compared with the unsubstituted phenylsulfonylmethyl analog . This degree of hydrophobic bulk can alter target binding, solubility, and metabolic susceptibility; in broadly analogous oxadiazole series, the introduction of para-alkyl groups on the sulfonyl phenyl ring has been associated with enhanced CYP450-mediated oxidation at the alkyl chain, which may shorten metabolic half-life or generate reactive intermediates [1]. No direct comparative metabolic stability data for this compound pair are available in the public domain.

Physicochemical Profiling Lipophilicity Metabolic Stability

Absence of Publicly Available Direct Comparative Biological Activity Data for the Target Compound

A systematic search of PubMed, PubChem BioAssay, BindingDB, and Google Patents (searched 2026-05-11) yielded zero primary research articles, zero bioassay records, and zero composition-of-matter patents that directly report IC50, EC50, MIC, Ki, or in vivo efficacy data for CAS 1105199-29-8 or any of its three closest structural analogs bearing the identical isobutylphenylsulfonylmethyl scaffold [1]. The claimed IC50 of 24.74 µM against MCF-7 cells cited on some vendor pages for the 4-chlorophenyl congener (CAS 1105233-15-5) cannot be traced to a peer-reviewed publication or public patent and therefore does not meet evidentiary standards for procurement decision-making. Until the originator releases primary screening data or an independent laboratory validates the compound's activity profile, any differentiation claim beyond physicochemical prediction must be treated as unverified.

Data Gap Analysis Prospective Screening Procurement Risk

5-(((4-Isobutylphenyl)sulfonyl)methyl)-3-(p-tolyl)-1,2,4-oxadiazole Procurement Scenarios Grounded in Current Evidence


Prospective Diversity Screening in Phenotypic or Target-Based Assays

The compound is suitable for inclusion as a structurally distinct member of a 1,2,4-oxadiazole-focused library where the combination of a p-tolyl C3 substituent and a 4-isobutylphenylsulfonylmethyl C5 group is underrepresented . Its predicted logP shift of 1.0–1.5 units above the unsubstituted phenylsulfonylmethyl analog [1] may improve membrane permeability for intracellular targets, making it a relevant choice for phenotypic screens requiring a range of lipophilicities.

Lead-Optimisation SAR Expansion Around the Sulfonyl Phenyl Substituent

Medicinal chemistry teams that have identified a hit with a simpler phenylsulfonylmethyl or tolylsulfonylmethyl oxadiazole can procure CAS 1105199-29-8 to probe the effect of para-isobutyl substitution on potency, selectivity, and microsomal stability. The isobutyl group is a common substituent in marketed drugs (e.g., ibuprofen) and its introduction here provides a defined change in steric bulk and lipophilicity [1].

Synthetic Building Block for Downstream Derivatisation

The intact sulfonylmethyl linker and the p-tolyl oxadiazole core of CAS 1105199-29-8 offer a stable, isolable intermediate amenable to further functionalisation, such as N-oxide formation or palladium-catalysed cross-coupling at the tolyl methyl group . This utility is documented for structurally analogous 3-(p-tolyl)-1,2,4-oxadiazoles used in materials chemistry and agrochemical synthesis [2].

Negative-Control Compound Generation via Requested Analog Synthesis

When an active series contains the 4-isobutylphenylsulfonylmethyl motif, the p-tolyl analog can be ordered alongside the phenyl and chlorophenyl congeners to establish SAR at the C3 position . The absence of pre-existing biological data [3] places the burden of profiling on the end user, but the commercial availability of the compound (95% purity typical) enables rapid acquisition for comparative studies.

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